Acetamide,2-(2-benzothiazolylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,2-(2-benzothiazolylamino)- is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(2-benzothiazolylamino)- typically involves the reaction of 2-aminobenzothiazole with acetamide under specific conditions. One common method involves the use of a catalyst such as piperazine immobilized on nano-ZnO-sulfuric acid. This method is eco-friendly and provides high yields . The reaction conditions usually include stirring the reactants at elevated temperatures, often around 120°C, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Acetamide,2-(2-benzothiazolylamino)- may involve large-scale synthesis using similar catalytic methods. The use of nano-catalysts and solid supports can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,2-(2-benzothiazolylamino)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, elevated temperatures.
Reduction: Sodium borohydride, room temperature.
Substitution: Halogens, alkylating agents, varying temperatures depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Acetamide,2-(2-benzothiazolylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide,2-(2-benzothiazolylamino)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of Acetamide,2-(2-benzothiazolylamino)- and other benzothiazole derivatives.
Benzothiazole: The parent compound of the benzothiazole family, known for its diverse biological activities.
2-Substituted Benzothiazoles: A broad class of compounds with various substituents at the 2-position, each with unique properties and applications.
Uniqueness
Acetamide,2-(2-benzothiazolylamino)- is unique due to its specific structure, which combines the benzothiazole moiety with an acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H9N3OS |
---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylamino)acetamide |
InChI |
InChI=1S/C9H9N3OS/c10-8(13)5-11-9-12-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,13)(H,11,12) |
InChI-Schlüssel |
FLLDILSMZZTTPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.